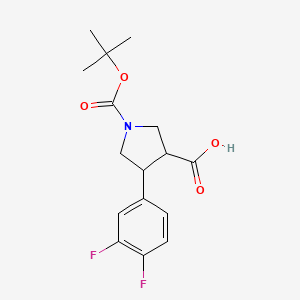

trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophényl)pyrrolidine-3-carboxylique est un composé organique synthétique qui appartient à la classe des dérivés de la pyrrolidine. Ces composés sont souvent utilisés en chimie médicinale pour leurs activités biologiques potentielles et comme intermédiaires dans la synthèse de molécules plus complexes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophényl)pyrrolidine-3-carboxylique implique généralement les étapes suivantes :

Formation du cycle pyrrolidine : Cela peut être réalisé par une réaction de cyclisation impliquant des produits de départ appropriés tels que des amines et des aldéhydes ou des cétones.

Introduction du groupe tert-butoxycarbonyl (Boc) : Le groupe Boc est généralement introduit à l’aide de chloroformiate de tert-butyle en présence d’une base telle que la triéthylamine.

Addition du groupe difluorophényle : Cette étape peut impliquer une réaction de substitution nucléophile où un halogénure de difluorophényle réagit avec le cycle pyrrolidine.

Méthodes de production industrielle

Les méthodes de production industrielle de ces composés impliquent souvent des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de synthèses automatisées et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, généralement à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur.

Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, selon les groupes fonctionnels présents sur la molécule.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome

Réduction : Hydrure de lithium et d’aluminium, hydrogène gazeux avec un catalyseur

Substitution : Halogénures, nucléophiles, électrophiles

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

L’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophényl)pyrrolidine-3-carboxylique a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les maladies neurologiques et inflammatoires.

Études biologiques : Le composé peut être utilisé pour étudier les effets des dérivés de la pyrrolidine sur les systèmes biologiques, y compris l’inhibition enzymatique et la liaison aux récepteurs.

Applications industrielles : Il peut servir de bloc de construction pour la synthèse d’agrochimiques, de polymères et d’autres matériaux d’intérêt industriel.

Mécanisme D'action

Le mécanisme d’action de l’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophényl)pyrrolidine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à la modulation des voies biologiques. Les voies et cibles exactes dépendraient de l’application et du contexte spécifiques dans lesquels le composé est utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide trans-1-(tert-butoxycarbonyl)-4-phénylpyrrolidine-3-carboxylique

- Acide trans-1-(tert-butoxycarbonyl)-4-(3-chlorophényl)pyrrolidine-3-carboxylique

Unicité

L’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophényl)pyrrolidine-3-carboxylique est unique en raison de la présence du groupe difluorophényle, qui peut conférer des propriétés électroniques et stériques distinctes. Ces propriétés peuvent influencer la réactivité, l’activité biologique et la stabilité globale du composé par rapport à des composés similaires.

Propriétés

IUPAC Name |

4-(3,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-4-5-12(17)13(18)6-9/h4-6,10-11H,7-8H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLXOOACMWCQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)

![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)